Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 518047-98-8
VCID: VC0028546
InChI: InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
SMILES: CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C₁₂H₁₇N₃O₃
Molecular Weight: 251.28 g/mol

Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate

CAS No.: 518047-98-8

Reference Standards

VCID: VC0028546

Molecular Formula: C₁₂H₁₇N₃O₃

Molecular Weight: 251.28 g/mol

Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate - 518047-98-8

CAS No. 518047-98-8
Product Name Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
IUPAC Name benzyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Standard InChI InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
Standard InChIKey WWSJZCLRWHEHPA-UHFFFAOYSA-N
Isomeric SMILES CC(C)(/C(=N\O)/N)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Synonyms N-[2-(Hydroxyamino)-2-imino-1,1-dimethylethyl]-carbamic Acid Benzyl Ester; N-[2-(Hydroxyamino)-2-imino-1,1-dimethylethyl]-carbamic Acid Phenylmethyl Ester;
PubChem Compound 24820359
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator